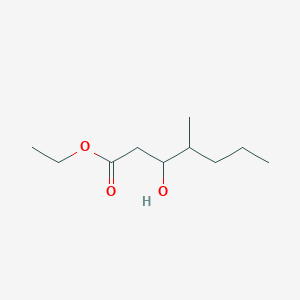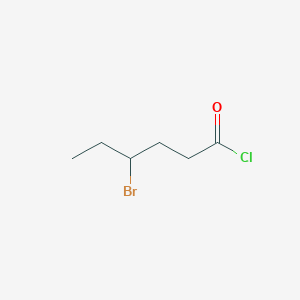
4-Bromohexanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromohexanoyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromohexanoyl chloride can be synthesized through the reaction of hexanoic acid with thionyl chloride, followed by bromination. The process involves the following steps :
Conversion of Hexanoic Acid to Hexanoyl Chloride: Hexanoic acid is reacted with thionyl chloride (SOCl2) in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to produce hexanoyl chloride.
Bromination: The hexanoyl chloride is then treated with N-bromosuccinimide (NBS) in the presence of a catalyst such as hydrogen bromide (HBr). The reaction mixture is heated to facilitate the bromination process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromohexanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 4-bromohexanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-Bromohexanoic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Bromohexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-bromohexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
4-Bromobutyryl Chloride: Similar in structure but with a shorter carbon chain.
6-Bromohexanoyl Chloride: Similar but with the bromine atom positioned differently on the carbon chain.
Hexanoyl Chloride: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness: 4-Bromohexanoyl chloride is unique due to the presence of both the acyl chloride and bromine functional groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Eigenschaften
CAS-Nummer |
61222-83-1 |
|---|---|
Molekularformel |
C6H10BrClO |
Molekulargewicht |
213.50 g/mol |
IUPAC-Name |
4-bromohexanoyl chloride |
InChI |
InChI=1S/C6H10BrClO/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
IRRPCVGEZFKKQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


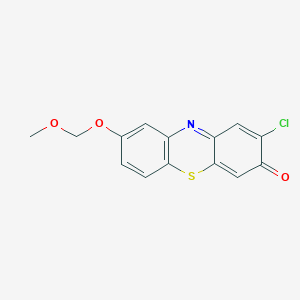
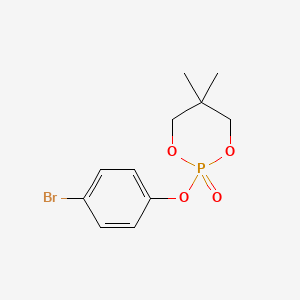
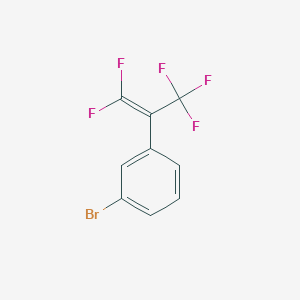
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
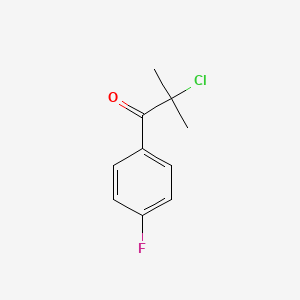
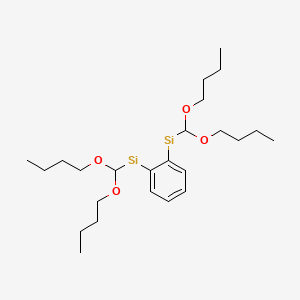
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
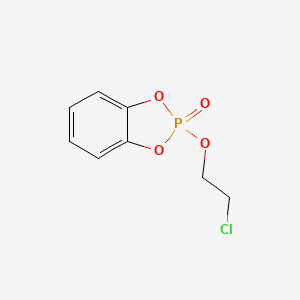
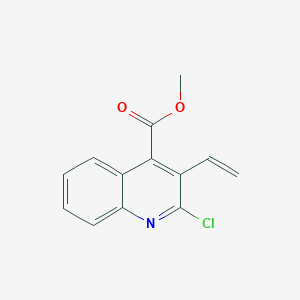
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
